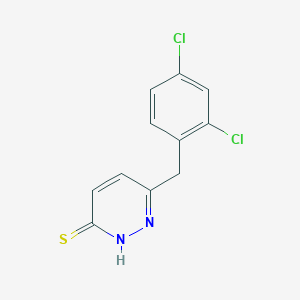

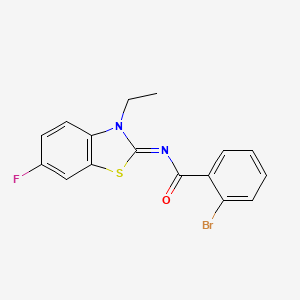

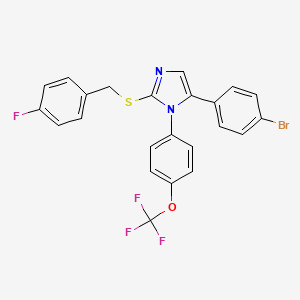

![molecular formula C17H18N2O3S2 B2441812 Methyl 2-[(4-oxo-3-phenyl-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]butanoate CAS No. 686771-01-7](/img/structure/B2441812.png)

Methyl 2-[(4-oxo-3-phenyl-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]butanoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“Methyl 2-[(4-oxo-3-phenyl-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]butanoate” is a complex organic compound. It is related to the class of compounds known as thienopyrimidines . Thienopyrimidines are a class of heterocyclic compounds that have shown diverse biological activities, such as antioxidant, radioprotective, analgesic, anti-inflammatory, antihypertensive, anxiolytic, anamnestic, anticonvulsant, antimicrobial, fungicidal, herbicidal, antiviral, and anticancer .

Synthesis Analysis

The synthesis of such compounds often involves cyclization processes or domino reactions . The most popular approaches are based on [3+3], [4+2], [5+1] cyclization processes . In many cases, methods of synthesis of such heterocyclic systems are limited to direct interaction of various 2-halo derivatives with sulfur-containing reagents .Scientific Research Applications

Dual Inhibitor Potential in Cancer Treatment

Research has identified derivatives of thieno[3,2-d]pyrimidine as potent dual inhibitors of human thymidylate synthase (TS) and dihydrofolate reductase (DHFR), indicating significant potential in cancer treatment due to their inhibitory effects on enzymes critical for DNA synthesis and repair. These compounds, through their dual inhibitory action, offer a promising approach to cancer chemotherapy by targeting two essential enzymes simultaneously, potentially leading to more effective treatments with reduced likelihood of resistance development (Gangjee et al., 2008).

Antitumor Activity

Further investigations into thieno[3,2-d]pyrimidine derivatives have unveiled their potent antitumor activities against various human cancer cell lines, including breast adenocarcinoma, cervical carcinoma, and colonic carcinoma. These findings highlight the compounds' potential as effective anticancer agents, providing a foundation for future drug development efforts aimed at combating diverse forms of cancer with novel mechanisms of action (Hafez & El-Gazzar, 2017).

Synthesis and Chemical Properties

The synthesis and evaluation of new 4-substituted thieno[3,2-d]pyrimidine derivatives have been extensively studied, demonstrating the versatility of these compounds in generating a wide array of functional groups. This versatility is crucial for the development of new pharmaceuticals and materials with tailored properties. The methodologies employed in these syntheses provide valuable insights into the chemical behavior of thieno[3,2-d]pyrimidines, facilitating the exploration of their broader applications in various fields of chemistry and material science (Zadorozhny et al., 2010).

Potential as Anti-Helicobacter pylori Agents

Some derivatives of thieno[3,2-d]pyrimidine have shown potent and selective activities against the gastric pathogen Helicobacter pylori, suggesting their potential as novel anti-H. pylori agents. These compounds display low minimal inhibition concentration (MIC) values against various clinically relevant H. pylori strains, including those resistant to current treatments. This specificity and effectiveness position thieno[3,2-d]pyrimidine derivatives as promising candidates for the development of new therapies aimed at eradicating H. pylori infections, which are a significant risk factor for gastric ulcers and cancer (Carcanague et al., 2002).

Mechanism of Action

Target of Action

Thieno[3,2-d]pyrimidines, a class of compounds to which this molecule belongs, have been associated with diverse biological activities .

Mode of Action

Thieno[3,2-d]pyrimidines are known to interact with their targets through various mechanisms, depending on the specific derivative and target .

Biochemical Pathways

Thieno[3,2-d]pyrimidines are known to influence several biochemical pathways, depending on the specific derivative and target .

Result of Action

Thieno[3,2-d]pyrimidines are known to have diverse biological activities, suggesting that they may have multiple effects at the molecular and cellular levels .

properties

IUPAC Name |

methyl 2-[(4-oxo-3-phenyl-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]butanoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N2O3S2/c1-3-13(16(21)22-2)24-17-18-12-9-10-23-14(12)15(20)19(17)11-7-5-4-6-8-11/h4-8,13H,3,9-10H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAZCDSKKSLFNSF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)OC)SC1=NC2=C(C(=O)N1C3=CC=CC=C3)SCC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N2O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-(3,5-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3,4-dimethylbenzamide](/img/structure/B2441746.png)

![N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]-2-phenoxyacetamide](/img/structure/B2441747.png)

![(E)-N-[1-[3-Chloro-4-(trifluoromethyl)phenyl]ethyl]-4-(dimethylamino)-N-methylbut-2-enamide](/img/structure/B2441749.png)

![7-(3,4-dimethoxyphenyl)-N-(2-methoxyphenyl)-5-methyl-2-(pyridin-4-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2441751.png)